Cas no 1152566-44-3 (1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile)

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile structure
1152566-44-3 structure
商品名:1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
CAS番号:1152566-44-3
MF:C11H9ClFN
メガワット:209.647265195847
MDL:MFCD10692857
CID:4561063
PubChem ID:43119020

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile
    • 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
    • MDL: MFCD10692857
    • インチ: 1S/C11H9ClFN/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2
    • InChIKey: DCOVYAOTDYMUFO-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=C(F)C=CC=C2Cl)(C#N)CCC1

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1984916-0.25g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
0.25g
$880.0 2023-09-16
eNovation Chemicals LLC
D778289-1g
1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile
1152566-44-3 95%
1g
$760 2025-02-21
Enamine
EN300-1984916-0.1g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
0.1g
$842.0 2023-09-16
Enamine
EN300-1984916-0.5g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
0.5g
$919.0 2023-09-16
Enamine
EN300-1984916-5g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
5g
$2774.0 2023-09-16
Enamine
EN300-1984916-1g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
1g
$956.0 2023-09-16
eNovation Chemicals LLC
D778289-1g
1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile
1152566-44-3 95%
1g
$760 2025-02-27
Enamine
EN300-1984916-2.5g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
2.5g
$1874.0 2023-09-16
Enamine
EN300-1984916-0.05g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
0.05g
$803.0 2023-09-16
Enamine
EN300-1984916-10.0g
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
1152566-44-3
10g
$4421.0 2023-06-01

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile 関連文献

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile (CAS No. 1152566-44-3)

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile, with the CAS number 1152566-44-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic nitriles, characterized by its cyclobutane ring fused with a phenyl group that is further substituted with chloro and fluoro atoms. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The< strong>nitro group at the carbon position of the cyclobutane ring introduces a high degree of reactivity, enabling diverse chemical transformations that can be exploited for synthetic purposes. Additionally, the presence of both< strong>chloro and< strong>fluoro substituents on the phenyl ring enhances the electronic properties of the molecule, influencing its interactions with biological targets. These structural attributes have made< strong>1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile a subject of intense study in academic and industrial research settings.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitrile-containing compounds due to their broad spectrum of biological activities. The< strong>cyclobutane core in this molecule contributes to its stability and rigidity, which can be advantageous in terms of binding affinity and metabolic resistance. Furthermore, the fluorine atom is known to modulate drug properties such as lipophilicity, solubility, and metabolic clearance, making it a valuable substituent in drug design.

Recent studies have highlighted the< strong>anti-inflammatory,< strong>antimicrobial, and< strong>anticancer properties of derivatives similar to< strong>1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile. For instance, researchers have demonstrated that certain nitrile-containing compounds can inhibit the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This has led to investigations into their potential as novel anti-inflammatory agents.

The< strong>cyanide group in this compound is particularly noteworthy for its ability to undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution. These reactions can be harnessed to synthesize more complex molecules with tailored biological activities. For example, hydrolysis of the nitrile group yields a carboxylic acid derivative, which can be further functionalized through esterification or amidation reactions.

The< strong>fluorine substituent plays a crucial role in modulating the pharmacokinetic properties of drugs. Fluorine atoms can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450. Additionally, fluorine can enhance binding affinity by participating in hydrogen bonding interactions with biological targets. These effects have been observed in various drug candidates where fluorine substitution has led to improved therapeutic efficacy.

In the context of drug discovery,< strong>1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile serves as a versatile scaffold for generating novel compounds with enhanced pharmacological profiles. By modifying different functional groups within its structure, researchers can explore a wide range of biological activities. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups can alter the electronic properties and reactivity of the molecule.

The< strong>cyclobutane ring itself is known for its conformational flexibility and ability to adopt multiple stable structures. This feature can be exploited to optimize binding interactions with biological targets by fine-tuning the spatial arrangement of substituents. Additionally, the presence of both chloro and fluoro substituents allows for fine control over electronic distribution within the molecule, which is critical for achieving high selectivity and potency.

In conclusion,< strong>1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile(CAS No. 1152566-44-3) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of reactive functional groups and biologically relevant substituents makes it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for nitrile-containing compounds, this molecule is likely to play an important role in future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:1152566-44-3)1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile
A907137
清らかである:99%
はかる:1g
価格 ($):746.0